Dihydroorotase (DHOase) Inhibition: Quantifying the Lack of Intrinsic Bioactivity
A direct biochemical screen revealed that the target compound 7-methyl-4H,5H-thieno[2,3-c]pyridine exhibits negligible inhibition of the enzyme dihydroorotase, with an IC50 value of 1.00E+6 nM (1 mM) [1]. This value is several orders of magnitude weaker than potent thieno[2,3-c]pyridine-based kinase inhibitors, which routinely exhibit IC50 values in the low nanomolar to low micromolar range (e.g., COT kinase IC50 = 2,900 nM [2]; IKKβ IC50 = 40 nM [3]). This lack of intrinsic potency in a specific enzyme assay contextualizes the compound's primary role as a synthetic intermediate rather than a final active pharmaceutical ingredient (API).
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000,000 nM |
| Comparator Or Baseline | Potent Thieno[2,3-c]pyridine Kinase Inhibitors: COT inhibitor (4b) = 2,900 nM [2]; IKKβ inhibitor = 40 nM [3] |
| Quantified Difference | Target compound is >344-fold less potent than a weak COT inhibitor, and >25,000-fold less potent than a potent IKKβ inhibitor. |
| Conditions | Dihydroorotase (DHOase) from mouse Ehrlich ascites; pH 7.37 [1]. |
Why This Matters
This quantitative data justifies procurement for chemical synthesis rather than direct biological screening, differentiating it from more potent, directly active thienopyridine derivatives.
- [1] BindingDB. Affinity Data for NC(=O)NC(CP(O)(O)=O)C(O)=O. IC50: 1.00E+6 nM. Accessed 2026. View Source
- [2] BindingDB. 4-(3-phenylphenyl)thieno[2,3-c]pyridine-2-carboxamide (BDBM28038). COT Direct HTRF Assay. IC50: 2.90E+3 nM. View Source
- [3] The discovery of thienopyridine analogues as potent IκB kinase β inhibitors. Part II. 2009. IC50 as low as 40 nM. View Source
